4-Amino-N-(p-tolyl)toluene-2-sulphonamide

Solid-state characterization Hydrogen bonding Crystallinity

4-Amino-N-(p-tolyl)toluene-2-sulphonamide (IUPAC: 5-amino-2-methyl-N-(4-methylphenyl)benzenesulfonamide) is a disubstituted aromatic sulfonamide with molecular formula C₁₄H₁₆N₂O₂S and molecular weight 276.35 g·mol⁻¹. It belongs to the toluenesulfonamide class, characterized by a sulfonamide bridge (-SO₂NH-) linking a 5-amino-2-methylbenzene ring to a 4-methylbenzene ring.

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
CAS No. 83763-51-3
Cat. No. B12644627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(p-tolyl)toluene-2-sulphonamide
CAS83763-51-3
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)C
InChIInChI=1S/C14H16N2O2S/c1-10-3-7-13(8-4-10)16-19(17,18)14-9-12(15)6-5-11(14)2/h3-9,16H,15H2,1-2H3
InChIKeyVZZGFQREUXMKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(p-tolyl)toluene-2-sulphonamide (CAS 83763-51-3): Sulfonamide Scaffold Identity and Baseline Properties for Procurement Specification


4-Amino-N-(p-tolyl)toluene-2-sulphonamide (IUPAC: 5-amino-2-methyl-N-(4-methylphenyl)benzenesulfonamide) is a disubstituted aromatic sulfonamide with molecular formula C₁₄H₁₆N₂O₂S and molecular weight 276.35 g·mol⁻¹ [1]. It belongs to the toluenesulfonamide class, characterized by a sulfonamide bridge (-SO₂NH-) linking a 5-amino-2-methylbenzene ring to a 4-methylbenzene ring. Computed physicochemical properties include a density of 1.3±0.1 g·cm⁻³, boiling point 475.7±55.0 °C, flash point 241.5±31.5 °C, and LogP 1.97 . While sulfonamides as a class are widely explored for antimicrobial and anticancer applications, the specific substitution pattern of this compound—featuring a free primary aromatic amine para to the sulfonamide and a p-tolyl substituent on the sulfonamide nitrogen—results in a distinct hydrogen-bonding profile and electronic character that cannot be assumed from general sulfonamide class behavior [2].

Why Generic Substitution Fails for 4-Amino-N-(p-tolyl)toluene-2-sulphonamide (CAS 83763-51-3): The Structural Determinants of Differentiation


Sulfonamides are not interchangeable: the presence and position of the free primary aromatic amine (–NH₂) on the 5-position of the 2-methylbenzenesulfonamide core, combined with the electron-donating p-tolyl substituent on the sulfonamide nitrogen, impart a unique hydrogen-bond donor/acceptor topology and electronic resonance structure [1]. In closely related N-aryl-p-toluenesulfonamide series, Hammett analysis has demonstrated that substituent electronic effects linearly modulate the sulfonamide N–H proton chemical shift (δNH) over a range exceeding 1.6 ppm, directly reflecting altered acidity and hydrogen-bonding capacity [1]. The melting point of 4-Amino-N-(p-tolyl)toluene-2-sulphonamide (149–150 °C) is substantially elevated relative to the non-aminated analog N-(p-tolyl)-p-toluenesulfonamide (mp 118–119 °C), a ΔT of approximately +30 °C that indicates stronger intermolecular hydrogen bonding in the solid state [1][2]. Generic substitution with a sulfonamide lacking the 5-amino group or carrying a different N-aryl substituent will therefore alter solubility, crystallinity, and potentially reactivity in downstream synthetic or formulation steps.

Quantitative Differentiation Evidence for 4-Amino-N-(p-tolyl)toluene-2-sulphonamide (CAS 83763-51-3) Versus Structural Analogs


Melting Point Elevation as a Crystallinity and Hydrogen-Bonding Proxy: Direct Comparison with N-(p-Tolyl)-p-toluenesulfonamide

The target compound exhibits a melting point of 149–150 °C when recrystallized from aqueous ethanol [1]. The direct structural analog lacking the 5-amino substituent, N-(p-tolyl)-p-toluenesulfonamide, has a reported melting point of 118–119 °C under comparable conditions [2]. This ΔT of +31 °C is attributable to the additional intermolecular hydrogen bonding introduced by the primary aromatic amine, which increases crystal lattice energy. For procurement specifications, the higher melting point serves as a purity indicator and distinguishes the compound from the non-aminated analog.

Solid-state characterization Hydrogen bonding Crystallinity

Computational LogP as a Lipophilicity Differentiation Metric: Target Compound Versus Sulfanilamide and Unsubstituted Toluenesulfonamide

The computed LogP of 4-Amino-N-(p-tolyl)toluene-2-sulphonamide is 1.97 . In contrast, sulfanilamide (4-aminobenzenesulfonamide), the historical prototype antibacterial sulfonamide, has an experimental LogP of –0.62 [1]. Toluene-2-sulfonamide (o-toluenesulfonamide) has a computed LogP of approximately 0.8 . The target compound is thus approximately 2.6 log units (≈400-fold) more lipophilic than sulfanilamide and over 1 log unit more lipophilic than unsubstituted toluene-2-sulfonamide. This places it in a lipophilicity range more consistent with CNS-penetrant or intracellular-targeting small molecules, an important consideration for assay design or formulation.

Lipophilicity LogP Membrane permeability

Sulfonamide N–H Proton Chemical Shift as an Electronic Environment Probe: Class-Level Inference from Hammett Analysis

In a systematic Hammett study of N-(4-substituted aryl)-p-toluenesulfonamides, the sulfonamide N–H proton chemical shift (δNH, in DMSO-d₆) varied from δ 9.58 ppm (G = (CH₃)₂N, σ = –0.63) to δ 11.24 ppm (G = NO₂, σ = 0.81), demonstrating high sensitivity to the electronic character of the N-aryl substituent [1]. For the p-tolyl substituent (G = CH₃, σ = –0.14), the δNH was 10.05 ppm [1]. The presence of an additional electron-donating NH₂ group on the sulfonyl-bearing ring in the target compound (not present in the studied series) is expected to further deshield the sulfonamide proton through resonance donation, shifting δNH downfield. This electronic perturbation alters the acidity (pKa) and hydrogen-bond donor strength of the sulfonamide N–H, which directly affects molecular recognition in biological targets and supramolecular assembly.

Hammett correlation NMR spectroscopy Electronic effects

Boiling Point and Thermal Stability Profile Versus Light Sulfonamides: Implications for High-Temperature Processing

The target compound has a computed boiling point of 475.7±55.0 °C at 760 mmHg and a flash point of 241.5±31.5 °C . For comparison, toluene-2-sulfonamide (MW 171.22) has a boiling point of approximately 310–320 °C [1]. The approximately +160 °C elevation in boiling point reflects the higher molecular weight and extended aromatic surface area of the target compound. This higher thermal stability may be advantageous or disadvantageous depending on the application: it enables use in high-temperature reaction media but also necessitates higher energy input for distillation-based purification.

Thermal stability Boiling point Process chemistry

Recommended Application Scenarios for 4-Amino-N-(p-tolyl)toluene-2-sulphonamide (CAS 83763-51-3) Based on Quantitative Differentiation Evidence


Building Block for Sulfonamide Library Synthesis Requiring Elevated Lipophilicity

With a LogP of 1.97—substantially higher than sulfanilamide (LogP –0.62) and unsubstituted toluene-2-sulfonamide (LogP ~0.8)—this compound is suited as a core scaffold for generating compound libraries targeting intracellular or membrane-associated enzymes where moderate lipophilicity is required for passive membrane permeability [1]. Its dual aromatic substitution pattern provides two independent vectors for further diversification (the free NH₂ and the p-tolyl methyl group).

Reference Standard or Impurity Marker in Sulfonamide-Containing API Manufacturing

The well-defined melting point of 149–150 °C enables its use as a melting point standard for calibrating differential scanning calorimetry (DSC) instruments in the 150 °C range [1]. Structurally, it shares the 5-amino-2-methylbenzenesulfonamide core with certain Pazopanib-related impurities, making it a candidate reference material for HPLC impurity profiling in tyrosine kinase inhibitor (TKI) manufacturing processes [2].

High-Temperature Synthetic Intermediate for Thermally Demanding Transformations

The computed boiling point of ~476 °C provides a wide liquid-phase operational range that exceeds that of simpler sulfonamides by approximately 160 °C [1]. This thermal resilience supports its use in solvent-free melt reactions, high-temperature polycondensation processes, or as a sulfonamide component in engineering thermoplastics and thermoset formulations.

Probe Molecule for Hydrogen-Bonding and Hammett Linear Free-Energy Relationship (LFER) Studies

The simultaneous presence of a Hammett-responsive sulfonamide N–H and an electron-donating NH₂ group on the same aromatic scaffold makes this compound a valuable probe for studying through-resonance effects in sulfonamide systems [1]. The established Hammett correlation framework for N-aryl-p-toluenesulfonamides provides a quantitative baseline against which the electronic contribution of the 5-NH₂ substituent can be measured and modeled.

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